(±)-Muscone is an odoriferous constituent of musk, a glandular secretion originally collected from the male musk deer, that has found use both in the composition of perfumes and in traditional Chinese medicine practices. (±)-Muscone has been shown to exhibit anti-inflammatory effects by reducing the expression of proinflammatory cytokines both in vitro and in vivo. In a model of vertebral end-plate degeneration, 25 µM (±)-muscone was shown to reverse IL-1β-induced upregulation of IL-1β, TNF-α, cyclooxygenase 2, inducible nitric oxide synthase, matrix metalloproteinase 13, aggrecanase 2, and nitric oxide. It has also been reported to be both cardioprotective and neuroprotective during conditions of ischemia and to promote proliferation and differentiation of neural stem cells.
3-Methylcyclopentadecanone, also known as (+/-)-muscone or exaltone, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Methylcyclopentadecanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylcyclopentadecanone is primarily located in the membrane (predicted from logP). 3-Methylcyclopentadecanone has a sweet, animal, and fatty taste.
Muscone
CAS No.: 541-91-3
Cat. No.: VC0536466
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 541-91-3 |
---|---|
Molecular Formula | C16H30O |
Molecular Weight | 238.41 g/mol |
IUPAC Name | 3-methylcyclopentadecan-1-one |
Standard InChI | InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 |
Standard InChI Key | ALHUZKCOMYUFRB-UHFFFAOYSA-N |
SMILES | O=C1CC(C)CCCCCCCCCCCC1 |
Canonical SMILES | CC1CCCCCCCCCCCCC(=O)C1 |
Appearance | Solid powder |
Boiling Point | 329 °C; 130 °C @ 0.5 mm Hg Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/ 320.00 to 329.00 °C. @ 760.00 mm Hg |
Colorform | YELLOW |
Melting Point | 8.60 °C. @ 760.00 mm Hg |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Muscone’s structure was first elucidated by Nobel laureate Leopold Ružička in the early 20th century . It consists of a 15-membered macrocyclic ring with a single methyl substituent at the 3-position, formally known as (3R)-3-methylcyclopentadecanone. The natural form exists exclusively as the (−)-enantiomer, while synthetic routes often produce racemic mixtures unless chiral catalysts are employed .
The compound’s macrocyclic conformation contributes to its stability and low volatility, making it ideal for long-lasting fragrance applications. Its molecular weight is 238.41 g/mol, with a density of 0.918 g/cm³ and a boiling point of 329°C . Muscone is sparingly soluble in water but miscible in organic solvents such as ethanol, acetone, and diethyl ether .
Table 1: Key Physicochemical Properties of Muscone
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 238.41 g/mol | |
Boiling Point | 329°C | |
Density | 0.918 g/cm³ | |
Solubility in Water | 0.002 g/L (20°C) | |
Odor Threshold | 9.8 ppb | |
Refractive Index | 1.478 |
Synthesis and Production
Historical Context and Natural Extraction
Natural muscone extraction involves isolating the compound from the dried glandular secretions of male musk deer, a process now largely obsolete due to ethical and legal restrictions . A single deer yields approximately 25–30 grams of musk pod, necessitating synthetic alternatives to meet global demand .
Synthetic Routes
Modern synthesis strategies prioritize enantioselectivity and scalability:
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Ring-Closing Metathesis (RCM):
Starting from (+)-citronellal, a terpene alcohol, this method employs Grubbs catalyst to form the 15-membered ring. The reaction proceeds via olefin metathesis, achieving high enantiomeric excess (ee) for the (−)-form . -
Intramolecular Aldol Addition:
A diketone precursor undergoes base-catalyzed cyclization, followed by dehydration to yield muscone. This method avoids transition-metal catalysts, reducing production costs . -
Biocatalytic Approaches:
Emerging techniques utilize engineered enzymes to cyclize linear precursors, though industrial adoption remains limited .
Table 2: Comparison of Muscone Synthesis Methods
Method | Yield (%) | Enantiomeric Excess | Scalability |
---|---|---|---|
RCM | 65–70 | >95% ee | High |
Aldol Addition | 50–55 | 80–85% ee | Moderate |
Biocatalytic | 30–40 | >99% ee | Low |
Pharmacological Effects and Mechanisms
Anti-Inflammatory Activity
Muscone suppresses pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2 while upregulating anti-inflammatory mediators like IL-4 and IL-10 . In murine models of chronic restraint stress (CRS), muscone (10 mg/kg/day) reduced hippocampal inflammation by 40–50%, correlating with improved depressive-like behaviors .
Neuroprotective and Antidepressant Actions
CRS-induced mice treated with muscone exhibited:
-
Normalization of immobility times in forced swim and tail suspension tests, comparable to fluoxetine .
Mechanistically, muscone modulates the NLRP3 inflammasome and enhances BDNF signaling, promoting neuronal survival .
Cardioprotective Effects
In preclinical studies, muscone increased coronary blood flow by 20–25% and reduced infarct size in ischemia-reperfusion models . These effects are attributed to its vasodilatory properties and inhibition of calcium overload in cardiomyocytes .
Analytical Methodologies
Quantification in Biological Matrices
A validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method enables sensitive detection of muscone in plasma :
This method facilitates pharmacokinetic studies, revealing a of 2–3 hours and elimination half-life of 8–10 hours in rats .
Table 3: Pharmacokinetic Parameters of Muscone in Rats
Parameter | Value (Mean ± SD) |
---|---|
980 ± 120 ng/mL | |
2.5 ± 0.8 h | |
AUC | 12,340 ± 1,450 ng·h/mL |
9.2 ± 1.1 h |
Industrial and Medical Applications
Perfumery
Synthetic muscone constitutes over 90% of the musk market, valued at $1.2 billion annually . Its stability in acidic/alkaline conditions and compatibility with diverse fragrance bases make it indispensable in premium perfumes.
Traditional and Modern Medicine
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